molecular formula C13H13BrN4O2 B3890192 N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide

Cat. No.: B3890192
M. Wt: 337.17 g/mol
InChI Key: UZJRNYWFQDRPOQ-NVNXTCNLSA-N
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Description

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazoline derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazoline ring, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide typically involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazoline derivative. The final step involves the reaction of the pyrazoline derivative with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrazoline derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with similar structural features.

    1,3,4-thiadiazole derivatives: Compounds with a similar heterocyclic structure and potential biological activities.

Uniqueness

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide is unique due to its specific combination of a bromophenyl group, a pyrazoline ring, and an acetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2/c1-8(9-2-4-10(14)5-3-9)15-17-12(19)6-11-7-13(20)18-16-11/h2-5H,6-7H2,1H3,(H,17,19)(H,18,20)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJRNYWFQDRPOQ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=NNC(=O)C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CC1=NNC(=O)C1)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
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N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
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N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
Reactant of Route 4
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N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
Reactant of Route 5
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
Reactant of Route 6
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide

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